molecular formula C16H13N3OS B4808679 5-(1,3-benzothiazol-2-yl)-1,3-dimethyl-1,3-dihydro-2H-1,3-benzimidazol-2-one

5-(1,3-benzothiazol-2-yl)-1,3-dimethyl-1,3-dihydro-2H-1,3-benzimidazol-2-one

Cat. No.: B4808679
M. Wt: 295.4 g/mol
InChI Key: UAEDBYGYJSJYNA-UHFFFAOYSA-N
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Description

5-(1,3-Benzothiazol-2-yl)-1,3-dimethyl-1,3-dihydro-2H-1,3-benzimidazol-2-one is a complex organic compound that belongs to the class of benzothiazoles and benzimidazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties.

Preparation Methods

The synthesis of 5-(1,3-benzothiazol-2-yl)-1,3-dimethyl-1,3-dihydro-2H-1,3-benzimidazol-2-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. This reaction typically requires a catalyst such as piperidine and is carried out in an ethanol solvent . Another method involves the use of microwave irradiation to accelerate the reaction, which can significantly reduce the reaction time and improve yields .

Chemical Reactions Analysis

5-(1,3-Benzothiazol-2-yl)-1,3-dimethyl-1,3-dihydro-2H-1,3-benzimidazol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 5-(1,3-benzothiazol-2-yl)-1,3-dimethyl-1,3-dihydro-2H-1,3-benzimidazol-2-one include other benzothiazole and benzimidazole derivatives. These compounds share similar structural features and biological activities but may differ in their specific chemical properties and therapeutic potential. For example, 2-arylbenzothiazoles are known for their anticancer properties, while 2-aminobenzothiazoles have been studied for their antimicrobial activity . The unique combination of benzothiazole and benzimidazole moieties in this compound makes it a promising candidate for further research and development .

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-1,3-dimethylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c1-18-12-8-7-10(9-13(12)19(2)16(18)20)15-17-11-5-3-4-6-14(11)21-15/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEDBYGYJSJYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C3=NC4=CC=CC=C4S3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(1,3-benzothiazol-2-yl)-1,3-dimethyl-1,3-dihydro-2H-1,3-benzimidazol-2-one
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5-(1,3-benzothiazol-2-yl)-1,3-dimethyl-1,3-dihydro-2H-1,3-benzimidazol-2-one
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5-(1,3-benzothiazol-2-yl)-1,3-dimethyl-1,3-dihydro-2H-1,3-benzimidazol-2-one
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5-(1,3-benzothiazol-2-yl)-1,3-dimethyl-1,3-dihydro-2H-1,3-benzimidazol-2-one
Reactant of Route 5
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5-(1,3-benzothiazol-2-yl)-1,3-dimethyl-1,3-dihydro-2H-1,3-benzimidazol-2-one
Reactant of Route 6
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5-(1,3-benzothiazol-2-yl)-1,3-dimethyl-1,3-dihydro-2H-1,3-benzimidazol-2-one

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